molecular formula C19H20N4O3 B5593491 N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5593491
M. Wt: 352.4 g/mol
InChI Key: NVPUCJGOQUPUPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, such as N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, can be efficiently achieved through "click chemistry." This approach utilizes organic azides and terminal alkynes, offering a straightforward route to synthesize fully substituted 1,2,3-triazoles. A specific example includes the treatment of ethyl diazoacetate with 4-methoxyaniline derived aryl imines in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene to yield triazoles in good to high chemical yields. This method tolerates various substituted phenyl imines and demonstrates the versatility in synthesizing 1,2,3-triazole derivatives (J. Chen, Shuangshuang Liu, & Kwunmin Chen, 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated through various spectroscopic techniques. For instance, the structure of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was confirmed by NMR spectroscopy and single-crystal X-ray diffraction, demonstrating the detailed molecular architecture of such compounds (B. Kariuki, Bakr F. Abdel-Wahab, A. Farahat, & Gamal A. El‐Hiti, 2022).

Chemical Reactions and Properties

Triazole derivatives engage in various chemical reactions, contributing to their broad application range. Their reactivity includes transformations of functional groups, such as the 4-carboxy group, which can be easily modified into other functional groups, enhancing the chemical utility of these compounds (J. Chen, Shuangshuang Liu, & Kwunmin Chen, 2010).

Physical Properties Analysis

The physical properties of triazole derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. While specific data for N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not provided, analogous compounds have been studied to understand these aspects better. For example, the crystal structure analysis can reveal insights into the compound's stability and solubility characteristics.

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as reactivity with different reagents, potential for further functionalization, and their behavior under various chemical conditions, are key to their application in material science, pharmaceuticals, and organic synthesis. The base-mediated synthesis approach exemplifies their reactivity, allowing for the generation of a diverse range of triazole compounds with various substituents, highlighting the chemical versatility of these molecules (J. Chen, Shuangshuang Liu, & Kwunmin Chen, 2010).

Mechanism of Action

The mechanism of action of such compounds would depend on their intended use. For example, if the compound is intended to be used as a drug, its mechanism of action could involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for the study of such compounds could include further investigation of their synthesis, properties, and potential applications. This could involve the development of new synthetic methods, the study of their reactivity, or the exploration of their use in areas such as medicinal chemistry .

properties

IUPAC Name

N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-4-26-17-11-6-5-10-16(17)20-19(24)18-13(2)23(22-21-18)14-8-7-9-15(12-14)25-3/h5-12H,4H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPUCJGOQUPUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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